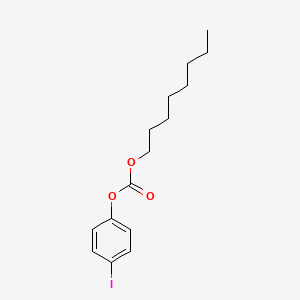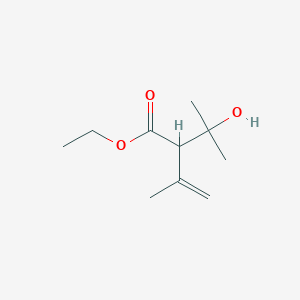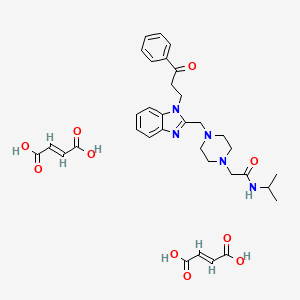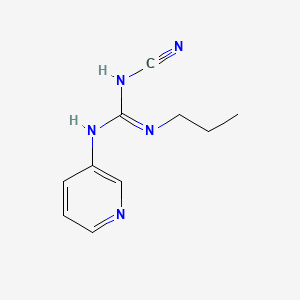
Molybdenum--uranium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–uranium (1/2) is a compound that combines the elements molybdenum and uranium in a specific ratioThe combination of molybdenum and uranium results in a material that exhibits enhanced mechanical properties, corrosion resistance, and dimensional stability, making it a promising candidate for use in nuclear reactors and other high-stress environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–uranium (1/2) typically involves the use of powder metallurgy techniques. This method includes the blending of molybdenum and uranium powders, followed by compaction and sintering at high temperatures. The process ensures a uniform distribution of the elements and results in a dense, homogenous material .
Industrial Production Methods: In industrial settings, the production of molybdenum–uranium (1/2) may also involve electron-beam or vacuum-arc melting techniques. These methods provide high-purity materials and allow for precise control over the composition and microstructure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum–uranium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can be oxidized to form molybdenum trioxide (MoO3) at elevated temperatures, while uranium can undergo reduction reactions to form lower oxidation states .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–uranium (1/2) include acids, bases, and oxidizing agents. For example, sulfuric acid (H2SO4) can be used to strip uranium and molybdenum ions from the compound, resulting in the formation of uranium oxide (UO2) and molybdenum trioxide (MoO3) .
Major Products Formed: The major products formed from the reactions of molybdenum–uranium (1/2) include uranium oxide (UO2) and molybdenum trioxide (MoO3). These products are of interest due to their applications in nuclear fuel and catalysis .
Wissenschaftliche Forschungsanwendungen
Molybdenum–uranium (1/2) has a wide range of scientific research applications. In the field of nuclear science, it is used as a fuel material for research reactors due to its excellent properties, such as high density and good thermal conductivity . In materials science, the compound is studied for its potential use in high-temperature and high-stress environments, where its mechanical properties and corrosion resistance are advantageous .
Wirkmechanismus
The mechanism of action of molybdenum–uranium (1/2) in nuclear applications involves its ability to sustain nuclear fission reactions. The compound’s high density and thermal conductivity allow it to efficiently transfer heat generated during fission, making it an effective fuel material . On a molecular level, the presence of molybdenum enhances the mechanical properties and corrosion resistance of the compound, while uranium provides the necessary fissile material for nuclear reactions .
Vergleich Mit ähnlichen Verbindungen
Molybdenum–uranium (1/2) can be compared to other uranium-based compounds, such as uranium-zirconium and uranium-titanium alloys. While these compounds also exhibit good mechanical properties and corrosion resistance, molybdenum–uranium (1/2) is unique in its ability to maintain dimensional stability under high-stress conditions . Additionally, the presence of molybdenum provides enhanced thermal conductivity, making it a more efficient material for nuclear fuel applications .
List of Similar Compounds:- Uranium-zirconium alloy
- Uranium-titanium alloy
- Uranium-molybdenum alloy (with different ratios)
- Uranium-niobium alloy
Eigenschaften
CAS-Nummer |
58616-21-0 |
|---|---|
Molekularformel |
MoU2 |
Molekulargewicht |
572.01 g/mol |
IUPAC-Name |
molybdenum;uranium |
InChI |
InChI=1S/Mo.2U |
InChI-Schlüssel |
XJSZZMKZYMBBDG-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[U].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)




![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)




